molecular formula C24H29NO4 B2754469 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide CAS No. 1421506-69-5

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide

Cat. No.: B2754469
CAS No.: 1421506-69-5
M. Wt: 395.499
InChI Key: KWCBDONJHKVQNU-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide is a complex organic compound that features a combination of naphthalene, oxane, and carboxamide groups

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.

Medicine

Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, 1,2,3,4-tetrahydronaphthalene, is subjected to hydroxylation to introduce the hydroxy group at the 2-position.

    Oxane Ring Formation: The oxane ring is synthesized through a cyclization reaction involving a suitable diol and an acid catalyst.

    Amide Bond Formation: The final step involves coupling the naphthalene derivative with the oxane derivative using a carboxylation reaction to form the carboxamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the naphthalene moiety can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The methoxy group in the oxane ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted oxane derivatives.

Mechanism of Action

The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 1,2,3,4-tetrahydronaphthalene and its hydroxylated derivatives.

    Oxane Derivatives: Compounds containing the oxane ring with various substituents.

    Carboxamide Derivatives: Compounds with the carboxamide functional group, such as N-phenylcarboxamide.

Uniqueness

The uniqueness of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide lies in its combination of structural features from naphthalene, oxane, and carboxamide groups

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4/c1-28-21-9-5-4-8-20(21)24(12-14-29-15-13-24)22(26)25-17-23(27)11-10-18-6-2-3-7-19(18)16-23/h2-9,27H,10-17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCBDONJHKVQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)C(=O)NCC3(CCC4=CC=CC=C4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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